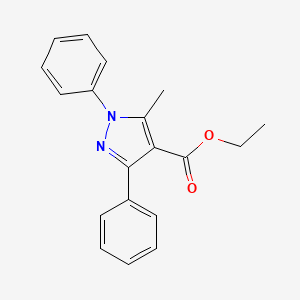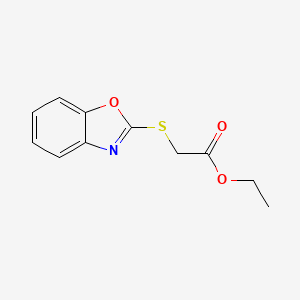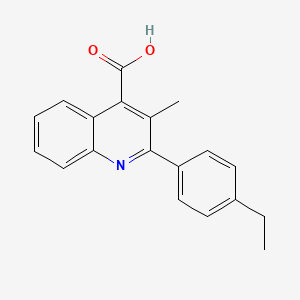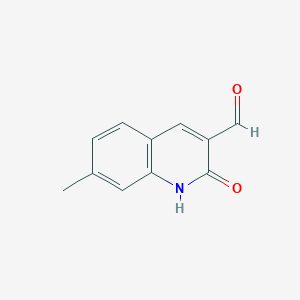
2-Hydroxy-7-methylquinoline-3-carbaldehyde
説明
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse applications, particularly in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 2-Hydroxy-7-methylquinoline-3-carbaldehyde, they do provide insights into the synthesis, properties, and applications of structurally related quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, an improved synthesis of a tetrahydroisoquinoline derivative is described using a modified Pictet-Spengler reaction, which provides a high yield and enantiomeric excess after recrystallization . Similarly, the synthesis of quinolinecarbaldehydes is discussed, employing classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, with computational studies explaining the selectivity of these transformations . Additionally, a metal-free chemoselective oxidation method using hypervalent iodine(III) reagents is presented for synthesizing quinoline-4-carbaldehydes . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives, which could be applicable to the synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the structures of certain quinoline derivatives and their Schiff base products were determined by single-crystal X-ray diffraction measurements . This technique provides detailed information about the molecular geometry and arrangement of atoms within a compound, which is crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions that can be used to further modify their structure. The literature covers the synthesis of quinoline ring systems and reactions to construct fused or binary heterocyclic systems . Additionally, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and shown to be an effective ligand for coordinating rare-earth metal ions . These studies demonstrate the chemical versatility of quinoline derivatives and their potential for forming complex structures with various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of certain quinolinecarbaldehydes have been investigated, revealing a correlation between chemical structure and redox potentials . The presence of substituents such as methyl groups can significantly affect the oxidation and reduction behavior of these compounds. Understanding these properties is essential for the development of quinoline-based materials and their application in various fields, including electronics and catalysis.
科学的研究の応用
-
- Application : 2-Hydroxy-7-methylquinoline-3-carbaldehyde is a unique chemical provided to early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The outcomes of the use of this compound in scientific research are not specified .
-
- Application : Quinoline, which is structurally similar to 2-Hydroxy-7-methylquinoline-3-carbaldehyde, is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry .
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold .
- Results or Outcomes : Quinoline plays a major role in the field of medicinal chemistry .
-
- Application : The bromo derivative of a similar compound, 2-chloroquinoline-3-carbaldehyde, exhibited high antibacterial and antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
Safety And Hazards
特性
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWXKDJRZUITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354173 | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methylquinoline-3-carbaldehyde | |
CAS RN |
80231-41-0 | |
| Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

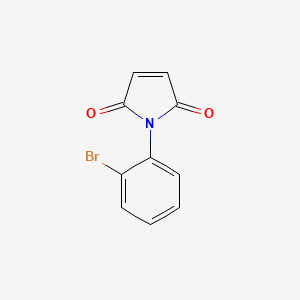
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
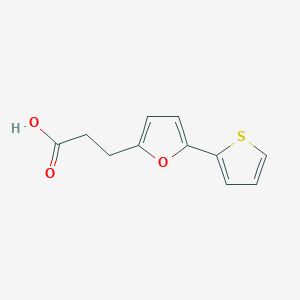
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)
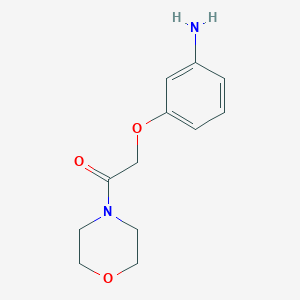
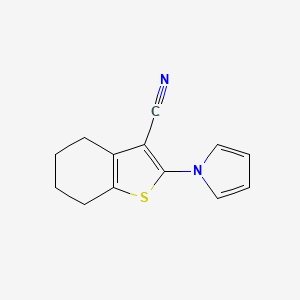
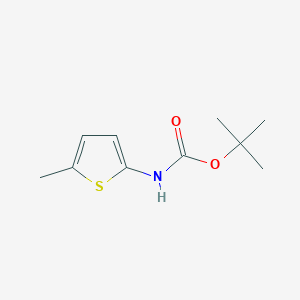
![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
